1-(Methoxymethyl)-5-vinyl-1H-imidazole
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Overview
Description
1-(Methoxymethyl)-5-vinyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methoxymethyl group at the 1-position and a vinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-5-vinyl-1H-imidazole typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method is the alkylation of 1H-imidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The vinyl group can be introduced through a subsequent reaction with a vinylating agent under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-5-vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(Methoxymethyl)-5-vinyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-5-vinyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The vinyl group may participate in conjugation reactions, affecting the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
1-(Methoxymethyl)-1H-imidazole: Lacks the vinyl group, resulting in different reactivity and applications.
5-Vinyl-1H-imidazole: Lacks the methoxymethyl group, affecting its solubility and chemical behavior.
1-(Methoxymethyl)-5-methyl-1H-imidazole: Substitution of the vinyl group with a methyl group alters its electronic properties and reactivity
Uniqueness: 1-(Methoxymethyl)-5-vinyl-1H-imidazole is unique due to the presence of both methoxymethyl and vinyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethenyl-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C7H10N2O/c1-3-7-4-8-5-9(7)6-10-2/h3-5H,1,6H2,2H3 |
InChI Key |
LGRCVCXYPZDPHS-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=NC=C1C=C |
Origin of Product |
United States |
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